2-Ethenylpyridin-1-ium-1-olate
Description
2-Ethenylpyridin-1-ium-1-olate (CAS: 2571-90-6) is a zwitterionic compound with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol . It features a pyridinium-olate core substituted with an ethenyl group (–CH₂–CH₂). This structure confers unique electronic properties due to charge separation, making it relevant in organic synthesis and materials science. Safety protocols emphasize avoiding heat sources (P210) and proper handling (P201/P202) .
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBMHSLXKNRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=[N+]1[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9016-06-2 | |
| Details | Compound: Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |
| Record name | Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20873399 | |
| Record name | 2-Vinylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-90-6, 9016-06-2 | |
| Record name | Pyridine, 2-ethenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 1-oxide, polymers | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Vinylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylpyridin-1-ium-1-olate typically involves the reaction of pyridine N-oxides with ethenylating agents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethenylpyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its role in delaying the development of experimental silicosis in rats.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenylpyridin-1-ium-1-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and modulating biological activities .
Comparison with Similar Compounds
Structural Analogs from the Ethynyl/Ethenyl Family
Several compounds share structural motifs with 2-Ethenylpyridin-1-ium-1-olate, differing primarily in substituents and functional groups. Key examples include:
Key Observations :
- Substituent Effects : The ethenyl group in this compound provides moderate reactivity compared to ethynyl analogs, which are more reactive due to triple bonds. The ethoxy substituent in 6-Ethoxypyridin-1-ium-2-olate enhances hydrogen-bonding capacity, influencing crystal packing .
- Molecular Weight : All analogs have comparable molecular weights (~121–122 g/mol), suggesting similar molecular sizes but divergent electronic profiles due to substituents.
Electronic and Reactivity Profiles
- Zwitterionic Character: Both this compound and 6-Ethoxypyridin-1-ium-2-olate exhibit zwitterionic structures, stabilizing charge separation.
- Reactivity : Ethynyl derivatives (e.g., Ethynylcycloheptane) are highly reactive in alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the ethenyl group in the target compound participates in less aggressive electrophilic additions .
Biological Activity
Overview
2-Ethenylpyridin-1-ium-1-olate, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound's structure facilitates participation in biochemical pathways that influence cellular processes. Notably, it has been investigated for its anti-inflammatory and antimicrobial properties, suggesting its potential as a therapeutic agent in various medical applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. This activity is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Properties
Research has also explored the compound's anti-inflammatory effects. In experimental models, it has demonstrated the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Experimental Silicosis in Rats : A notable study investigated the effects of this compound on delaying the development of experimental silicosis in rats. The results indicated that treatment with this compound significantly reduced lung inflammation and fibrosis, highlighting its therapeutic potential in pulmonary diseases.
- In Vitro Studies : In vitro assays have shown that this compound can modulate cytokine production in immune cells, further supporting its role as an anti-inflammatory agent. These findings suggest mechanisms by which the compound could be utilized in clinical settings for inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethenyl group and pyridine ring | Antimicrobial, anti-inflammatory |
| Pyridine N-Oxides | Lacks ethenyl substitution | Limited biological activity |
| 2-Vinylpyridine | Similar ethenyl substitution | Different reactivity profile |
This comparative analysis illustrates that while other compounds share structural similarities, this compound's unique combination of functional groups contributes to its distinct biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
